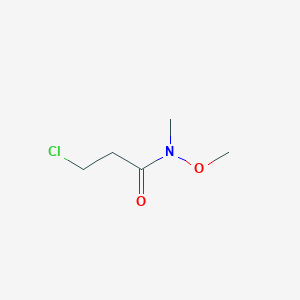

3-chloro-N-methoxy-N-methylpropanamide

Description

Properties

IUPAC Name |

3-chloro-N-methoxy-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO2/c1-7(9-2)5(8)3-4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQLPTXIVOLHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Application of 3-Chloro-N-methoxy-N-methylpropanamide: A Technical Guide

For Immediate Release

A comprehensive technical guide has been released, detailing the synthesis, properties, and applications of 3-chloro-N-methoxy-N-methylpropanamide, a key reagent in contemporary organic chemistry and drug development. This document provides researchers, scientists, and pharmaceutical professionals with an in-depth understanding of this versatile compound, identified by the CAS number 1062512-53-1 [1].

Core Compound Identification and Properties

This compound is an aliphatic carboxylic acid derivative. Its molecular structure features a propanamide backbone with a chlorine atom at the 3-position and a Weinreb amide functionality (N-methoxy-N-methyl). This unique combination of functional groups imparts specific reactivity, making it a valuable building block in multi-step syntheses.

| Property | Value | Source |

| CAS Number | 1062512-53-1 | Biosynth[1] |

| Molecular Formula | C5H10ClNO2 | ChemScene[2] |

| Molecular Weight | 151.59 g/mol | ChemScene[2] |

| Classification | Aliphatic carboxylic acid | Biosynth[1] |

| Primary Use | Reagent for amides | Biosynth[1] |

Note: The table above distinguishes between the target compound and a structurally similar compound, 3-chloro-N-methoxy-2-methylpropanamide (CAS: 1469110-48-2)[2]. It is crucial for researchers to ensure they are using the correct isomer for their intended application.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of 3-chloropropionyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. The choice of base and solvent system is critical to optimize yield and purity, minimizing the formation of byproducts.

Illustrative Synthetic Workflow

Caption: Generalized synthetic workflow for this compound.

The Weinreb amide functionality is key to its utility. It is stable to many nucleophilic reagents that would typically react with other carboxylic acid derivatives, such as esters or acid chlorides. However, it reacts selectively with organometallic reagents (e.g., Grignard reagents, organolithiums) to form ketones after acidic workup. This controlled reactivity prevents over-addition, a common side reaction with other acylating agents.

Applications in Drug Development and Organic Synthesis

The primary application of this compound lies in its role as a versatile intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. The presence of both a reactive chloro- group and a Weinreb amide allows for sequential, regioselective modifications.

Key Synthetic Transformations:

-

Ketone Synthesis: The Weinreb amide allows for the clean and high-yield synthesis of chloroketones by reaction with organometallic reagents. These chloroketones are themselves valuable precursors for a wide range of heterocyclic compounds and other functionalized molecules.

-

Nucleophilic Substitution: The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, such as azides, amines, and thiols. This enables the construction of diverse molecular scaffolds.

Exemplary Reaction Pathway

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-chloro-N-methoxy-N-methylpropanamide

Abstract

3-chloro-N-methoxy-N-methylpropanamide, a notable member of the N-alkoxy-N-alkylamide family, serves as a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring process safety, and predicting its environmental fate. This guide provides a comprehensive overview of the predicted physicochemical characteristics of this compound. Recognizing the scarcity of experimentally determined data in public literature, this document emphasizes the established, field-proven methodologies for the empirical determination of these vital parameters. Detailed, step-by-step protocols, grounded in authoritative standards such as the OECD Guidelines for the Testing of Chemicals, are presented to empower researchers in generating reliable experimental data. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both a data repository and a practical handbook for the laboratory.

Introduction

This compound (CAS No. 67482-53-7) is a halogenated amide of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both an electrophilic carbon-chlorine bond and a Weinreb amide moiety, makes it a versatile building block. The Weinreb amide functionality is particularly valued for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.

The precise control of synthetic pathways involving this intermediate, as well as its handling, storage, and the assessment of its potential biological and environmental impact, are all critically dependent on its fundamental physicochemical properties. These properties, including melting point, boiling point, solubility, and partition coefficient, dictate its behavior in different solvent systems, its phase transitions, and its distribution across immiscible phases.

This guide will first present a summary of the computationally predicted properties of this compound. The subsequent, and more substantial, portion of this document is dedicated to the detailed experimental protocols for the determination of these properties, providing the scientific community with the tools to move from prediction to empirical validation.

Predicted Physicochemical Properties

While experimental data is sparse, computational models provide valuable estimations for the physicochemical properties of this compound. These predictions, summarized in Table 1, serve as a baseline for experimental design and validation.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Data Source |

| Molecular Formula | C₅H₁₀ClNO₂ | - |

| Molecular Weight | 151.59 g/mol | Biosynth[1] |

| Melting Point | 110°C | Biosynth[1] |

| Boiling Point | Not Available | - |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | ChemScene[2] |

| LogP (Octanol-Water Partition Coefficient) | 0.5389 | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Rotatable Bonds | 3 | ChemScene[2] |

It is crucial to note that the melting point of 110°C cited by one supplier appears to be an outlier when compared to structurally similar amides and should be treated with caution pending experimental verification.[1] Amides, in general, exhibit high melting and boiling points due to the polar nature of the amide group and hydrogen bonding capabilities.[3][4]

Experimental Determination of Physicochemical Properties

The following sections provide detailed, authoritative protocols for the experimental determination of key physicochemical properties. These methods are based on internationally recognized standards, primarily the OECD Guidelines for the Testing of Chemicals, which are a collection of the most relevant internationally agreed testing methods used by government, industry, and independent laboratories.[5][6][7][8]

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Protocol: Capillary Method (based on OECD Guideline 102)

-

Sample Preparation: Ensure the sample of this compound is thoroughly dried and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

-

Apparatus: Utilize a calibrated melting point apparatus with a heated block and a means of observing the sample.

-

Heating Rate: For a preliminary, approximate determination, a rapid heating rate (10-20 °C/min) can be used.

-

Precise Determination: For the final, accurate measurement, begin heating approximately 10 °C below the expected melting point and reduce the heating rate to 1-2 °C/min.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). The melting range provides an indication of purity.

Causality and Trustworthiness: A sharp melting range (typically < 1 °C) is indicative of a high-purity compound. The use of a calibrated thermometer and a slow, controlled heating rate ensures the thermal equilibrium between the sample and the heating block, leading to an accurate and reproducible measurement.

Workflow Diagram: Melting Point Determination

Caption: Workflow for melting point determination by the capillary method.

The boiling point provides information on the volatility of a substance.

Protocol: Ebulliometer Method (based on OECD Guideline 103)

-

Apparatus: Use an ebulliometer, which allows for the measurement of the boiling point at a specific pressure while preventing superheating.

-

Sample Introduction: Introduce a measured quantity of this compound into the ebulliometer.

-

Pressure Control: Connect the apparatus to a manometer and a vacuum system to control the pressure.

-

Heating: Gently heat the sample until it boils. The presence of a boiling chip or a stirrer is crucial to prevent bumping.

-

Equilibrium: Allow the system to reach thermal equilibrium, where the temperature of the boiling liquid and the condensing vapor are constant.

-

Measurement: Record the temperature and the corresponding pressure.

-

Data Correction: If the measurement is not performed at standard atmospheric pressure (101.325 kPa), the boiling point can be corrected using the Clausius-Clapeyron equation or appropriate nomographs.

Causality and Trustworthiness: The ebulliometer method is highly reliable as it measures the true thermodynamic boiling point by ensuring a continuous equilibrium between the liquid and vapor phases. Precise pressure measurement is critical for accuracy.

Solubility is a key parameter for understanding the environmental fate and bioavailability of a compound.

Protocol: Flask Method (based on OECD Guideline 105)

-

System Preparation: Prepare several flasks containing a known volume of deionized water.

-

Sample Addition: Add an excess amount of this compound to each flask.

-

Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed to permit the separation of the undissolved solid. Centrifugation may be necessary.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear, saturated aqueous solution. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Replication: Perform the experiment in triplicate to ensure the reproducibility of the results.

Causality and Trustworthiness: The flask method is considered the "gold standard" for solubility determination as it allows for a true thermodynamic equilibrium to be established. The use of a specific and validated analytical method for concentration measurement is essential for accuracy.

Workflow Diagram: Water Solubility Determination

Caption: Workflow for water solubility determination by the flask method.

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Shake Flask Method (based on OECD Guideline 107)

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Prepare a stock solution of this compound in n-octanol.

-

Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 5-10 minutes) and then allow the two phases to separate completely.

-

Sampling: Carefully withdraw aliquots from both the n-octanol and the aqueous phases.

-

Analysis: Determine the concentration of the analyte in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality and Trustworthiness: The shake flask method directly measures the partitioning of the compound between two immiscible liquids at equilibrium. Pre-saturation of the solvents is a critical step to ensure that the volumes of the two phases do not change during the experiment.

Spectroscopic Characterization

While not strictly physicochemical properties, spectroscopic data are essential for structural confirmation and identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show distinct signals for the N-methyl, N-methoxy, and the two methylene groups of the propanamide backbone. The chemical shifts and coupling patterns will be informative for structural elucidation.

-

¹³C NMR will show characteristic peaks for the carbonyl carbon, the two aliphatic carbons, the N-methyl carbon, and the N-methoxy carbon.[9]

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1640-1690 cm⁻¹ is expected for the C=O stretching of the tertiary amide.[9] The absence of N-H stretching bands will confirm the tertiary nature of the amide.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern, further confirming the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Safety, Handling, and Storage

Given its structure as a chlorinated amide, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This technical guide has provided a comprehensive overview of the predicted physicochemical properties of this compound and, more importantly, has detailed the authoritative experimental protocols required for their empirical determination. By following these standardized methods, researchers can generate reliable and reproducible data, which is essential for advancing research and development involving this versatile chemical intermediate. The application of these robust experimental workflows will replace reliance on predicted values with validated, high-quality data, thereby enhancing scientific rigor and process safety.

References

-

Chemistry LibreTexts. (2020, August 21). 3.4: Physical Properties of Amides. Retrieved from [Link]3]

-

Chemistry LibreTexts. (2022, August 16). 15.14: Physical Properties of Amides. Retrieved from [Link]4]

-

OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]8]

-

OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Retrieved from [Link]6][7]

-

ResearchGate. (2013, November 28). What is the best method for detecting Amide groups in the presence of Amine groups?. Retrieved from [Link]9]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]5]

Sources

- 1. biosynth.com [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. search.library.brandeis.edu [search.library.brandeis.edu]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-chloro-N-methoxy-N-methylpropanamide

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 3-chloro-N-methoxy-N-methylpropanamide, a versatile Weinreb amide intermediate crucial in various multi-step organic syntheses. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional molecule of significant interest in synthetic chemistry. It incorporates two key reactive sites: a Weinreb amide and an alkyl chloride. This dual functionality allows for selective and sequential transformations, making it a valuable building block for the construction of complex molecular architectures.

The core value of this reagent lies in the Weinreb amide functionality. First reported by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide group is a superior acylating agent that reacts cleanly with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1] This is attributed to the formation of a stable, chelated tetrahedral intermediate which collapses to the ketone only upon acidic workup.[1][2]

The presence of the 3-chloro group provides a handle for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse scaffolds, particularly in the development of pharmaceutical and agrochemical compounds.

This guide will detail a reliable, laboratory-scale protocol for the synthesis of this important intermediate, grounded in the principles of the Weinreb-Nahm ketone synthesis.[1][2]

Synthetic Strategy: Acylation of N,O-Dimethylhydroxylamine

The most direct and efficient method for the synthesis of this compound is the acylation of N,O-dimethylhydroxylamine with 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism and Rationale

The synthesis proceeds via the nucleophilic attack of the nitrogen atom of N,O-dimethylhydroxylamine on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The highly reactive acid chloride is an excellent electrophile. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The neutralization is crucial as the HCl would otherwise protonate the N,O-dimethylhydroxylamine, rendering it non-nucleophilic.

The overall transformation is depicted below:

Caption: General workflow for the synthesis of this compound.

The reaction is typically performed at a reduced temperature (0 °C) to control the initial exothermic reaction between the highly reactive acid chloride and the amine.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| 3-Chloropropionyl chloride | ≥98% | Sigma-Aldrich |

| N,O-Dimethylhydroxylamine hydrochloride | ≥98% | Sigma-Aldrich |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 1 M aqueous | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Fisher Scientific |

| Brine (Saturated NaCl) | Aqueous | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR |

| Silica Gel | 230-400 mesh | Sorbent Tech. |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Flash chromatography setup

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N,O-dimethylhydroxylamine hydrochloride (5.85 g, 60 mmol, 1.2 eq) in anhydrous dichloromethane (100 mL).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (9.7 mL, 120 mmol, 2.4 eq) to the stirred suspension. The pyridine will neutralize the HCl salt and the HCl generated in the subsequent step.

-

Acylation: In the dropping funnel, prepare a solution of 3-chloropropionyl chloride (5.0 mL, 50 mmol, 1.0 eq) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (3-chloropropionyl chloride) is consumed.

-

Work-up:

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of 50 mL of water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate). Combine the fractions containing the desired product and remove the solvent in vacuo to afford this compound as a colorless to pale yellow oil.

Expected Yield and Characterization

-

Expected Yield: 70-85%

-

Appearance: Colorless to pale yellow oil

-

Molecular Formula: C₅H₁₀ClNO₂

-

Molecular Weight: 151.59 g/mol

-

¹H NMR (CDCl₃, 400 MHz): δ 3.75 (s, 3H, -OCH₃), 3.70 (t, J = 6.8 Hz, 2H, -CH₂Cl), 3.20 (s, 3H, -NCH₃), 2.95 (t, J = 6.8 Hz, 2H, -COCH₂-).

-

¹³C NMR (CDCl₃, 100 MHz): δ 170.5 (C=O), 61.2 (-OCH₃), 40.8 (-CH₂Cl), 37.5 (-COCH₂-), 32.4 (-NCH₃).

-

IR (neat, cm⁻¹): ~1665 (C=O, amide).

Safety and Handling

Extreme caution must be exercised when handling 3-chloropropionyl chloride.

-

3-Chloropropionyl chloride is corrosive, a lachrymator, and reacts violently with water.[3][4] It can cause severe skin burns and eye damage and is fatal if inhaled.[4] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

-

Pyridine is flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. It should also be handled in a fume hood.

-

Dichloromethane is a suspected carcinogen and should be handled with care to minimize exposure.

All waste materials should be disposed of according to institutional and local environmental regulations.

Conclusion and Applications

The protocol described provides a reliable and scalable method for the synthesis of this compound. This versatile intermediate serves as a valuable precursor in the synthesis of a wide range of more complex molecules. For example, the Weinreb amide can be converted to a ketone by reaction with a Grignard reagent, and the chloride can be displaced by a nucleophile to introduce further functionality. This two-pronged reactivity makes it a powerful tool in the arsenal of the synthetic organic chemist, particularly in the fields of medicinal chemistry and materials science.

References

-

Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

VanDeMark Chemical. (2021). Data Sheet: 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of nitrones for intramolecular 1,3-dipolar cycloadditions. Retrieved from [Link]

-

ResearchGate. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

-

Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Retrieved from [Link]

-

Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427-1429. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability of 3-chloro-N-methoxy-N-methylpropanamide in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the chemical stability of 3-chloro-N-methoxy-N-methylpropanamide, a key intermediate in synthetic chemistry. While specific stability data for this compound is not extensively published, this document synthesizes information based on the known reactivity of its core functional groups—a primary alkyl chloride and a Weinreb amide. We will explore predictable degradation pathways, critical factors influencing stability in solution, and outline authoritative, field-proven methodologies for establishing a robust stability-indicating profile in accordance with international regulatory standards. This guide is intended to equip researchers and drug development professionals with the expertise to anticipate stability challenges, design rigorous analytical protocols, and ensure the integrity of this crucial reagent in their workflows.

Introduction: The Role and Structure of this compound

This compound (C₅H₁₀ClNO₂) is an aliphatic carboxylic acid derivative featuring two key functional groups: a reactive primary alkyl chloride and a stable N-methoxy-N-methylamide, commonly known as a Weinreb amide.[1] Its primary utility is as a versatile building block in multi-step organic synthesis, particularly in the pharmaceutical industry.

The Weinreb amide moiety is prized for its ability to react cleanly with organometallic reagents to form ketones without the common side reaction of over-addition to form a tertiary alcohol. The 3-chloro position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functionalities and chain extension. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules.

Given its role as a synthetic precursor, understanding its stability is paramount. Degradation of this intermediate can lead to the formation of impurities that may be carried through subsequent synthetic steps, ultimately compromising the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).

Predicted Chemical Stability and Degradation Pathways

The stability of this compound in solution is dictated by the intrinsic reactivity of its two primary functional groups. Degradation can be anticipated under specific environmental conditions, primarily through hydrolysis.

Hydrolysis of the Primary Alkyl Chloride

The carbon-chlorine bond at the 3-position is susceptible to nucleophilic attack. In aqueous or protic solutions, the most common nucleophile is water or a hydroxide ion.

-

Mechanism: Primary alkyl halides typically undergo nucleophilic substitution via an S(_N)2 mechanism.[2][3] In this bimolecular process, a nucleophile (e.g., H₂O or OH⁻) attacks the electrophilic carbon atom, displacing the chloride ion in a single, concerted step. The reaction with hydroxide is significantly faster than with neutral water.[3]

-

Primary Degradant: The expected product of this hydrolysis is 3-hydroxy-N-methoxy-N-methylpropanamide .

-

Influencing Factors: The rate of this reaction is accelerated by increased temperature and elevated pH (higher concentration of the more potent hydroxide nucleophile).[2]

Hydrolysis of the Weinreb Amide

Weinreb amides are relatively stable compared to other amide derivatives but can be hydrolyzed under forcing acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing in aqueous HCl), the amide carbonyl is protonated, rendering it more susceptible to nucleophilic attack by water. This pathway would yield 3-chloropropanoic acid and N,O-dimethylhydroxylamine .

-

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., refluxing in aqueous NaOH), the hydroxide ion directly attacks the carbonyl carbon. This is generally a slower process for amides than for esters but will proceed under harsh conditions to yield the carboxylate salt, sodium 3-chloropropanoate , and N,O-dimethylhydroxylamine .

For typical storage and reaction conditions (neutral to mildly acidic or basic pH at or below room temperature), the Weinreb amide is expected to be significantly more stable than the alkyl chloride moiety. Therefore, the primary degradation pathway of concern is the hydrolysis of the C-Cl bond.

A visual representation of these potential degradation pathways is provided below.

Caption: Predicted degradation pathways of this compound.

A Framework for Stability Assessment: Forced Degradation Studies

To definitively characterize the stability profile, a forced degradation (or stress testing) study is essential.[4][5] These studies intentionally expose the compound to harsh conditions to accelerate degradation, which helps in identifying potential degradants and developing a stability-indicating analytical method.[6][7] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the regulatory framework for such studies.[4][6]

Core Principle: Developing a Stability-Indicating Method

The cornerstone of any stability assessment is an analytical method, typically High-Performance Liquid Chromatography (HPLC), that can accurately measure the concentration of the parent compound while simultaneously separating it from all potential degradation products and process-related impurities.[5][8] This is known as a stability-indicating method (SIM) .

The workflow for developing and executing a forced degradation study is systematic.

Caption: Workflow for a forced degradation study and SIM development.

Experimental Protocol: Forced Degradation Study

The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is challenged without completely destroying the sample.[6][9]

Objective: To identify the degradation products of this compound under various stress conditions and develop a stability-indicating HPLC method.

Materials:

-

This compound (high purity reference standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated pH meter, HPLC system with Diode Array Detector (DAD) or Mass Spectrometer (MS), photostability chamber, oven.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).

-

Acid Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

-

Heat at 60 °C for 24 hours.

-

Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.

-

-

Base Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

-

Keep at room temperature for 8 hours.

-

Neutralize with an equivalent amount of 0.1 M HCl and dilute to ~0.1 mg/mL.

-

Rationale: Basic conditions are expected to be harsher on the alkyl chloride, so starting at room temperature is prudent.

-

-

Oxidative Degradation:

-

To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

Dilute to ~0.1 mg/mL.

-

-

Thermal Degradation:

-

Place a solid sample of the compound in an oven at 80 °C for 48 hours.

-

Dissolve the stressed solid in the solvent to prepare a ~0.1 mg/mL solution.

-

-

Photolytic Degradation (ICH Q1B):

-

Expose a solution (~0.1 mg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze the solution directly. Dissolve the solid sample for analysis.

-

A dark control sample should be stored under the same conditions but protected from light.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control solution, using an appropriate HPLC method (e.g., C18 column with a water/acetonitrile gradient).

-

Use a DAD to check for peak purity and an MS detector to obtain mass information on any new peaks that appear.

-

Data Presentation and Interpretation

The results from the forced degradation study should be summarized in a clear, tabular format. This allows for easy comparison of the compound's stability under different conditions.

| Stress Condition | Reagent/Setting | Duration | Temperature | % Degradation | No. of Degradants | Major Degradant Peak (RT) |

| Control | None | 48h | RT | < 0.5% | 0 | N/A |

| Acidic | 0.1 M HCl | 24h | 60 °C | Data | Data | Data |

| Basic | 0.1 M NaOH | 8h | RT | Data | Data | Data |

| Oxidative | 3% H₂O₂ | 24h | RT | Data | Data | Data |

| Thermal (Solid) | Oven | 48h | 80 °C | Data | Data | Data |

| Photolytic (Sol.) | 1.2M lux·h | N/A | RT | Data | Data | Data |

| (RT = Room Temperature; Data to be filled from experimental results) |

Interpretation:

-

Mass Balance: The sum of the assay value of the main peak and the areas of all degradation product peaks should be close to 100% of the initial concentration. This confirms that all significant degradants are being detected.

-

Peak Purity: DAD analysis should be used to confirm that the parent peak in the stressed samples is spectrally pure and not co-eluting with a degradant.

Conclusions and Recommendations

Based on fundamental chemical principles, this compound is most susceptible to degradation via hydrolysis of its primary alkyl chloride moiety , particularly under basic conditions. The Weinreb amide is expected to be robust under typical handling and storage conditions.

Recommendations for Handling and Storage:

-

pH Control: Avoid strongly basic aqueous solutions. For reactions or formulations, buffered systems in the neutral to slightly acidic range (pH 4-7) are recommended.

-

Solvent Choice: For long-term storage in solution, aprotic solvents (e.g., acetonitrile, THF, dichloromethane) are preferable to protic solvents like water or methanol.

-

Temperature: Store the compound, both neat and in solution, at refrigerated temperatures (2-8 °C) to minimize the rate of potential hydrolytic degradation.

-

Analytical Monitoring: Regularly use a validated stability-indicating HPLC method to assay the purity of the material, especially for lots stored for extended periods or before use in critical cGMP syntheses.

By understanding these principles and employing the rigorous analytical strategies outlined, researchers can ensure the quality and integrity of this compound throughout the drug development lifecycle.

References

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

-

Pharmaceutical Technology. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]

-

International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available at: [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

-

LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

-

KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Available at: [Link]

-

PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment. Available at: [Link]

-

Chemistry Steps. (n.d.). The SN1 Reaction of Alkyl Halides with Water. Available at: [Link]

-

Journal of Applied Pharmaceutical Science. (2025). Core components of analytical method validation for small molecules-an overview. Available at: [Link]

-

Canadian Science Publishing. (n.d.). The Mechanism for Hydrolysis of Primary Alkyl Chlorosulfates in Water. The Kinetic Solvent Isotope Effect and the Secondary Deuterium Isotope Effect. Available at: [Link]

-

Michigan State University Chemistry. (n.d.). Alkyl Halide Reactivity. Available at: [Link]

-

University of Calgary Chemistry. (n.d.). Ch15: Hydrolysis of Alkyl Halides. Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. praxilabs.com [praxilabs.com]

- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. ijcrt.org [ijcrt.org]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. youtube.com [youtube.com]

The Weinreb Amide: A Keystone in Modern Ketone Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Circumventing the Challenge of Over-Addition in Carbonyl Chemistry

In the realm of organic synthesis, the formation of carbon-carbon bonds to construct ketone moieties is a fundamental transformation. However, the direct acylation of highly reactive organometallic reagents, such as Grignard or organolithium reagents, with common acylating agents like acid chlorides or esters is often plagued by a critical side reaction: over-addition.[1][2] The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as the major byproduct.[3] This lack of control significantly diminishes the utility of these otherwise powerful reactions, particularly in the synthesis of complex molecules where functional group tolerance and high yields are paramount.

In 1981, Steven M. Weinreb and Steven Nahm reported a seminal solution to this long-standing problem through the development of N-methoxy-N-methylamides, now ubiquitously known as Weinreb amides.[4] This functional group serves as a highly effective acylating agent that, upon reaction with a wide range of organometallic nucleophiles, cleanly affords the desired ketone, arresting the reaction at the mono-addition stage.[5][6] The ingenuity of the Weinreb amide lies in its ability to form a stable, chelated tetrahedral intermediate, which prevents the collapse to a ketone until acidic workup.[4][7] This guide provides an in-depth exploration of the mechanism underpinning the Weinreb amide's unique reactivity, practical protocols for its synthesis and use, and a discussion of its broad scope and applications in modern organic chemistry.

The Core Mechanism: Chelation as the Key to Selectivity

The remarkable success of the Weinreb ketone synthesis hinges on the formation of a stable five-membered cyclic intermediate upon nucleophilic attack.[2][8] This intermediate effectively sequesters the reactive species, preventing the elimination of the leaving group and subsequent over-addition.

The Nucleophilic Addition and Formation of the Tetrahedral Intermediate

The reaction commences with the nucleophilic addition of an organometallic reagent (e.g., Grignard or organolithium) to the electrophilic carbonyl carbon of the Weinreb amide. This initial step is analogous to the reaction with other carboxylic acid derivatives, leading to the formation of a tetrahedral intermediate.[9]

Stabilization Through Chelation

The defining feature of the Weinreb amide reaction is the fate of this tetrahedral intermediate. The presence of the N-methoxy group allows for the formation of a stable five-membered chelate with the metal cation (Li⁺ or MgX⁺) from the organometallic reagent.[4][7] This chelation between the newly formed anionic oxygen and the methoxy oxygen locks the intermediate in a conformation that is resistant to collapse.[10] This stabilized intermediate is unreactive towards further nucleophilic attack.[8]

// Reactants R1_CO_N [label=<

R1CNOCH3 ||| OCH3

]; R2_M [label="R²-M"];

// Intermediate Intermediate [label=<

R1 O- M+ R2

| C |

NOCH3 | CH3

, shape=plaintext];

// Chelate Chelate [label=<

O / R1CR2

N | CH3

, shape=plaintext, labeljust="l"];

// Workup Workup [label="H₃O⁺"]; Ketone [label=<

R1CR2 || O

]; Side_product [label="[H₂N(CH₃)OCH₃]⁺"];

// Arrows R1_CO_N -> Intermediate [label="+ R²-M"]; Intermediate -> Chelate [label="Chelation", style=dashed]; Chelate -> Ketone [label="+ H₃O⁺"]; Ketone -> Side_product [style=invis]; } Caption: The reaction mechanism of the Weinreb ketone synthesis.

Hydrolytic Workup to Afford the Ketone

The stable chelated intermediate persists in the reaction mixture until an aqueous acidic workup is performed.[1] Protonation of the alkoxide and the nitrogen atom leads to the collapse of the intermediate, eliminating N,O-dimethylhydroxylamine hydrochloride and liberating the final ketone product.[7]

Synthesis of Weinreb Amides

A significant advantage of the Weinreb amide is the variety of methods available for its preparation from common starting materials such as carboxylic acids, acid chlorides, and esters.[5]

From Carboxylic Acids

The direct conversion of carboxylic acids to Weinreb amides is a highly desirable transformation. This is typically achieved using a variety of peptide coupling reagents to activate the carboxylic acid.

Table 1: Common Coupling Reagents for Weinreb Amide Synthesis from Carboxylic Acids

| Coupling Reagent | Abbreviation | Typical Conditions | Reference |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Base (e.g., Et₃N, DIPEA), CH₂Cl₂ or DMF, rt | [11] |

| N,N'-Dicyclohexylcarbodiimide | DCC | CH₂Cl₂, rt | [12] |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Base (e.g., DIPEA), DMF, rt | |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | CDMT | N-methylmorpholine (NMM), THF, rt | [7] |

| Tris(N-methoxy-N-methylamino)phosphine | P[N(CH₃)(OCH₃)]₃ | Toluene, 60 °C | [13] |

From Acid Chlorides

The reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride is a straightforward and high-yielding method for Weinreb amide synthesis.[4] A base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction.

From Esters

Weinreb amides can also be prepared from esters, typically by activating the ester with a Lewis acid, such as trimethylaluminum (AlMe₃), which facilitates the amidation reaction.[14]

Experimental Protocols

The following protocols are provided as illustrative examples of the synthesis and reaction of Weinreb amides. Researchers should always consult the primary literature and adhere to all laboratory safety protocols.

Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid using DCC

-

To a solution of the carboxylic acid (1.0 equiv) in dichloromethane (CH₂Cl₂) at room temperature, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv).[12]

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure Weinreb amide.

Protocol 2: Reaction of a Weinreb Amide with a Grignard Reagent

-

Dissolve the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (1.2 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ketone.

Scope and Limitations

The Weinreb ketone synthesis is renowned for its broad substrate scope and functional group tolerance.[4] A wide variety of organometallic reagents can be employed as nucleophiles.

Table 2: Scope of Nucleophiles in Weinreb Amide Reactions

| Nucleophile Class | Examples | Product |

| Grignard Reagents | Alkyl, aryl, vinyl, alkynyl MgX | Ketone |

| Organolithium Reagents | Alkyl, aryl, vinyl, alkynyl Li | Ketone |

| Hydride Reagents | LiAlH₄, DIBAL-H | Aldehyde |

| Wittig Reagents | Ph₃P=CHR | Ketone (after hydrolysis) |

The reaction is compatible with a diverse array of functional groups, including esters, ethers, amides, nitriles, and protected alcohols and amines, making it a valuable tool in the total synthesis of complex natural products.[4]

While the Weinreb amide is a robust and versatile functional group, there are some limitations to consider. Sterically hindered Weinreb amides may react sluggishly, requiring higher temperatures or more reactive organometallic reagents. Additionally, highly acidic protons elsewhere in the molecule can be deprotonated by the organometallic reagent, consuming the nucleophile and potentially leading to side reactions. Careful planning of the synthetic route and choice of protecting groups can mitigate these challenges.

Conclusion

The Weinreb amide has revolutionized the synthesis of ketones by providing a reliable and high-yielding method that effectively prevents the common problem of over-addition. The key to its success lies in the formation of a stable, chelated tetrahedral intermediate that is unreactive until a hydrolytic workup. The ease of preparation of Weinreb amides from readily available starting materials, coupled with their broad functional group tolerance, has cemented their place as an indispensable tool in the arsenal of the synthetic organic chemist. For researchers and professionals in drug development and other areas of chemical science, a thorough understanding of the mechanism and practical application of the Weinreb amide reaction is essential for the efficient and elegant construction of complex molecular architectures.

References

-

Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2025). ResearchGate. [Link]

-

Weinreb ketone synthesis. (n.d.). Wikipedia. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

-

A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. (2009). Organic Chemistry Portal. [Link]

-

Grignard Reaction (RMgX + Weinreb Amide). (n.d.). Common Organic Chemistry. [Link]

-

Recent Developments in Weinreb Synthesis and their Applications. (2019). Oriental Journal of Chemistry. [Link]

-

Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. [Link]

-

Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). ResearchGate. [Link]

-

Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. (2014). eScholarship.org. [Link]

-

Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega. [Link]

-

Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (2019). Molecules. [Link]

-

Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. (2020). The Royal Society of Chemistry. [Link]

-

An efficient conversion of carboxylic acids into Weinreb amides. (2002). ARKIVOC. [Link]

-

Weinreb ketone synthesis. (n.d.). Grokipedia. [Link]

-

Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. (2016). Chemistry Stack Exchange. [Link]

-

Grignard Reaction - Common Conditions. (n.d.). Common Organic Chemistry. [Link]

-

Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. (2014). ResearchGate. [Link]

-

Quantitative Synthesis of Aldehydes from Weinreb Amides Using Lithium Diisobutyl- t -Butoxyaluminum Hydride (LDBBA). (2015). ResearchGate. [Link]

-

One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. (2019). Taylor & Francis Online. [Link]

-

Weinreb ketone synthesis. (2022). YouTube. [Link]

-

Weinreb (ketone synthesis). (n.d.). Química Orgánica. [Link]

-

How do you prepare a Weinreb amide?. (n.d.). TutorChase. [Link]

-

Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. (2006). Journal of the American Chemical Society. [Link]

-

Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.. (2022). YouTube. [Link]

Sources

- 1. Weinreb Ketone Synthesis [organic-chemistry.org]

- 2. grokipedia.com [grokipedia.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. tutorchase.com [tutorchase.com]

- 13. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

- 14. Weinreb (ketone synthesis) [quimicaorganica.org]

The Synthetic Utility of 3-Chloro-N-methoxy-N-methylpropanamide in Modern Organic Chemistry

An In-depth Technical Guide:

Abstract: This technical guide provides researchers, chemists, and drug development professionals with an in-depth analysis of 3-chloro-N-methoxy-N-methylpropanamide, a specialized Weinreb amide, and its applications in organic synthesis. The document elucidates the core chemical principles that make this reagent a powerful tool for the controlled synthesis of β-chloro ketones and 3-chloropropionaldehyde. By focusing on the mechanistic underpinnings of its reactivity, this guide offers not just protocols, but also the strategic rationale behind its use, empowering scientists to leverage this versatile building block in their synthetic endeavors.

The Weinreb Amide Advantage: Understanding the Core Chemistry

The efficacy of this compound as a synthetic reagent is rooted in its identity as a Weinreb-Nahm amide. First reported in 1981 by Steven M. Weinreb and Steven Nahm, this class of N-methoxy-N-methylamides provides a reliable method for synthesizing ketones and aldehydes from carboxylic acid derivatives.[1][2]

1.1 The Challenge of Over-Addition in Carbonyl Synthesis

A persistent challenge in organic synthesis is the reaction of highly nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents) with acyl compounds like esters or acid chlorides.[3] While the goal is often to form a ketone, the ketone product is itself highly reactive towards the organometallic reagent.[4] This frequently leads to a second nucleophilic attack, or "over-addition," yielding a tertiary alcohol as an undesired byproduct. Controlling the reaction stoichiometry is often insufficient to prevent this outcome.[1][4]

1.2 The Key to Selectivity: A Chelation-Stabilized Intermediate

Weinreb amides elegantly circumvent the problem of over-addition. Upon nucleophilic attack by an organometallic reagent (R'-MgX), a stable tetrahedral intermediate is formed.[1][5] The key to this stability is the N-methoxy group, which acts as a chelating agent for the magnesium ion. This coordination forms a stable five-membered ring that protects the intermediate from collapsing to a ketone at low temperatures.[1][5] Only upon acidic workup does the chelate break down, hydrolyzing the intermediate to cleanly afford the desired ketone. This mechanism prevents the formation of the ketone in the presence of the reactive organometallic reagent, thus inhibiting over-addition.[1]

Figure 1: Mechanism of the Weinreb-Nahm Ketone Synthesis.

1.3 The Reagent: this compound

This specific Weinreb amide incorporates a propyl chain with a chlorine atom at the 3-position. This structure makes it an ideal precursor for synthesizing β-chloro ketones and related compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[6][7]

Chemical Properties:

-

Molecular Formula: C₅H₁₀ClNO₂[8]

-

Molecular Weight: 151.59 g/mol [8]

-

Appearance: Typically a liquid or low-melting solid.

-

Key Functional Groups: Weinreb amide for controlled acylation; alkyl chloride for subsequent functionalization.

Core Application: Synthesis of β-Chloro Ketones

The primary application of this compound is its reaction with organometallic reagents to furnish β-chloro ketones in high yield and purity.

2.1 Principle of the Reaction

A Grignard or organolithium reagent is added to a solution of this compound at low temperature (typically -78 to 0 °C). The reaction forms the stable chelated intermediate. Subsequent quenching with an aqueous acid solution hydrolyzes the intermediate to yield the corresponding β-chloro ketone.

Figure 2: General workflow for β-chloro ketone synthesis.

2.2 Detailed Experimental Protocol: Synthesis of 4-Chloro-1-phenylbutan-1-one

This protocol describes the reaction of this compound with phenylmagnesium bromide.

Materials:

-

This compound

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. Add a solution of bromobenzene in anhydrous THF dropwise via an addition funnel. Maintain a gentle reflux to initiate and sustain the reaction. After the addition is complete, stir the grey-black solution for an additional 30 minutes.[9]

-

Reaction Setup: In a separate flame-dried flask, dissolve this compound (1.0 equiv) in anhydrous THF under nitrogen. Cool the solution to 0 °C using an ice-water bath.

-

Addition: Slowly add the prepared phenylmagnesium bromide solution (approx. 1.1 equiv) to the cooled Weinreb amide solution via cannula or dropping funnel, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours, monitoring the reaction progress by TLC.

-

Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl until the solution is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel to yield 4-chloro-1-phenylbutan-1-one as a pure compound.

2.3 Data Summary: Expected Reactivity

The reaction is generally high-yielding with a variety of organometallic reagents.

| Organometallic Reagent (R-M) | R Group | Expected Product | Typical Yield Range |

| Phenylmagnesium Bromide | Phenyl | 4-Chloro-1-phenylbutan-1-one | 85-95% |

| Ethylmagnesium Bromide | Ethyl | 5-Chloro-pentan-3-one | 80-90% |

| n-Butyllithium | n-Butyl | 1-Chloro-heptan-3-one | 75-85% |

| Vinylmagnesium Bromide | Vinyl | 5-Chloro-pent-1-en-3-one | 70-80% |

| Note: Yields are estimates based on typical Weinreb amide reactivity and may vary based on specific reaction conditions.[2][10] |

Core Application: Controlled Reduction to 3-Chloropropionaldehyde

In addition to forming ketones, Weinreb amides can be cleanly reduced to aldehydes using hydride reagents.[1][2] The same chelated intermediate that prevents over-addition with organometallics also provides stability during reduction, allowing the reaction to be stopped at the aldehyde stage.

3.1 Principle of Selective Reduction

A controlled amount of a hydride reducing agent, such as Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄), is added at low temperature. The hydride attacks the carbonyl carbon to form a stable tetrahedral intermediate analogous to that seen in the ketone synthesis. This intermediate is stable at low temperatures and only hydrolyzes to the aldehyde upon aqueous workup.

Figure 3: General workflow for aldehyde synthesis via reduction.

3.2 Detailed Experimental Protocol: Synthesis of 3-Chloropropionaldehyde

Materials:

-

This compound

-

Anhydrous Toluene or THF

-

Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes)

-

Methanol

-

Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a flame-dried flask under a nitrogen atmosphere, add a solution of this compound (1.0 equiv) in anhydrous toluene.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reduction: Add DIBAL-H solution (1.2 equiv) dropwise via syringe, keeping the internal temperature below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 1 hour.

-

Workup: Quench the reaction by the slow, dropwise addition of methanol. Then, add the Rochelle's salt solution and remove the cooling bath.

-

Extraction: Stir the mixture vigorously at room temperature until the aqueous and organic layers become clear (this can take several hours). Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (note: the product is volatile) to yield 3-chloropropionaldehyde. Further purification can be achieved by careful distillation if necessary.

Concluding Remarks for the Practicing Scientist

This compound is a highly valuable and versatile reagent for the modern organic chemist. Its utility stems directly from the predictable and high-yielding nature of Weinreb amide chemistry. By resisting the common pitfall of over-addition, it provides a reliable entry point to β-chloro ketones, which are themselves versatile precursors for cyclizations, substitutions, and eliminations. Furthermore, its clean reduction to the corresponding aldehyde expands its synthetic potential. For research teams in pharmaceutical and materials science, mastering the application of this reagent provides a robust and efficient method for constructing key molecular frameworks.

References

-

Bartolo, N. D., Robson, R. N., Witt, C. H., & Woerpel, K. A. (n.d.). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, 10, 10. Retrieved from [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

-

Betz, R., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. Retrieved from [Link]

-

Hussein, A. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Retrieved from [Link]

-

Tanaka, T., et al. (2017). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. The Journal of Organic Chemistry, 82(15), 8270–8281. Retrieved from [Link]

-

Mondal, S., et al. (2020). Overview of preparation methods for chlorinated ketones. ResearchGate. Retrieved from [Link]

-

KJ Chemicals Corporation. (n.d.). M-100(3-methoxy-N,N-dimethylpropanamide). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Retrieved from [Link]

-

PubChem. (n.d.). Weinreb's amide. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Retrieved from [Link]

-

Betz, R., et al. (2011). (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. Retrieved from [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Reactions with Grignard Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Methoxy-N-methyl-3-bromopropionamide: A New Three-Carbon Homologating Agent for the Synthesis of Unsymmetrical 1,4-Diketones. Retrieved from [Link]

- Google Patents. (n.d.). CN106966923A - A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides.

-

Chemistry Catalyst. (2025). UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. Retrieved from [Link]

-

Kauti, T., et al. (2009). Synthesis and Characterization of Adducts of Alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide with 2'-Deoxyguanosine, Thymidine, and Their 3'-Monophosphates. ResearchGate. Retrieved from [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 6. biosynth.com [biosynth.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. chemscene.com [chemscene.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 3-chloro-N-methoxy-N-methylpropanamide: Suppliers, Purity, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-methoxy-N-methylpropanamide (CAS RN: 1062512-53-1) is a valuable chemical intermediate, often utilized in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive chloropropyl chain and a Weinreb amide functionality, makes it a versatile building block. The Weinreb amide group is particularly useful as it allows for the controlled addition of organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. [1][2][3]The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in the purification of the final product. This guide provides a comprehensive overview of the available suppliers, expected purity, likely synthesis routes and potential impurities, and robust analytical methods for the quality control of this compound.

Commercial Availability and Purity

Several chemical suppliers offer this compound. The stated purity from these vendors is typically around 95% or higher. It is crucial for researchers to request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and information on the analytical methods used for its determination.

| Supplier | Website | Stated Purity | CAS Number |

| Biosynth | Not specified, available for inquiry | 1062512-53-1 [4] | |

| AK Scientific, Inc. (AKSci) | Min. Purity Spec: 95% | 1062512-53-1 [5] | |

| CymitQuimica | Min. 95% | 1062512-53-1 [6] |

Note: Availability and purity specifications are subject to change. It is always recommended to contact the supplier directly for the most current information.

Synthesis, and Potential Impurities

Proposed Synthesis Route

A likely and industrially scalable synthesis route for this compound is the reaction of 3-chloropropionyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Potential Impurities

Based on the proposed synthesis, several impurities could be present in the final product:

-

Starting Materials: Unreacted 3-chloropropionyl chloride and N,O-dimethylhydroxylamine.

-

Hydrolysis Product: 3-chloropropionic acid, formed by the hydrolysis of 3-chloropropionyl chloride.

-

Solvent Residues: Residual solvents from the reaction and purification steps (e.g., dichloromethane, THF, ethyl acetate).

-

Over-acylation Products: Although less common with Weinreb amide synthesis, there is a possibility of side reactions.

-

Products of Self-Condensation: Potential for self-condensation of the starting materials or intermediates under certain conditions.

Analytical Methods for Purity Assessment and Quality Control

A multi-faceted analytical approach is recommended for the comprehensive purity assessment of this compound. This ensures the identification and quantification of the main component as well as any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of this compound and quantifying non-volatile impurities. Given the polar nature of the amide, a polar-embedded or HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and separation than a standard C18 column, especially when using highly aqueous mobile phases. [7][8][9][10][11] Proposed HPLC Method:

| Parameter | Condition |

| Column | Polar-embedded C18 or Amide Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for the analysis of volatile and semi-volatile impurities, including residual solvents and unreacted starting materials. The chlorinated nature of the target compound makes it amenable to GC analysis. [12][13][14][15][16] Proposed GC-MS Method:

| Parameter | Condition |

| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-350 amu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for identifying and quantifying impurities with different chemical structures.

Predicted ¹H NMR (in CDCl₃):

-

~3.75 ppm (s, 3H): O-CH₃

-

~3.20 ppm (s, 3H): N-CH₃

-

~3.80 ppm (t, 2H): -CH₂-Cl

-

~2.90 ppm (t, 2H): -C(=O)-CH₂-

Predicted ¹³C NMR (in CDCl₃):

-

~170 ppm: C=O

-

~61 ppm: O-CH₃

-

~40 ppm: -CH₂-Cl

-

~38 ppm: -C(=O)-CH₂-

-

~33 ppm: N-CH₃

Note: Actual chemical shifts may vary depending on the solvent and instrument. These are predicted values. [17][18]The presence of rotamers, due to restricted rotation around the amide C-N bond, may lead to broadening or splitting of the N-CH₃ and O-CH₃ signals at room temperature.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the SDS for structurally related compounds, such as other chlorinated amides and N-alkoxy-N-alkylamides, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [19][20][21][22]* Inhalation: May be harmful if inhaled. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Skin Contact: May cause skin irritation. Avoid contact with skin.

-

Eye Contact: May cause serious eye irritation. Avoid contact with eyes.

-

Ingestion: May be harmful if swallowed.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

It is imperative to request and review the supplier-specific SDS before handling this compound.

Conclusion

This compound is a key synthetic intermediate whose purity is critical for its successful application in research and development. While several suppliers offer this compound with a stated purity of ≥95%, a thorough in-house quality control assessment is highly recommended. A combination of HPLC, GC-MS, and NMR spectroscopy provides a robust analytical workflow for confirming the identity, purity, and impurity profile of this reagent. By understanding the likely synthetic route and potential impurities, and by implementing rigorous analytical controls, researchers can ensure the quality and reliability of their starting materials, leading to more reproducible and successful synthetic outcomes.

References

-

Bernstein, A., Gafni, A., & Gelman, F. (n.d.). Determining Chlorine Isotope Composition in Environmental Organic Pollutants by GC/MS. American Chemical Society. Retrieved from [Link]

-

LCGC International. (2010). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC International, 23(1). Retrieved from [Link]

-

Wikipedia. (2023). Weinreb ketone synthesis. In Wikipedia. Retrieved from [Link]

- Aeppli, C., et al. (2010). Chlorine Isotope Analysis of Organic Contaminants Using GC–qMS: Method Optimization and Comparison of Different Evaluation Schemes. Environmental Science & Technology, 44(21), 8256–8263.

- El-Sayed, M. A. A., & El-Essawy, F. A. G. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-206.

- Current Protocols in Nucleic Acid Chemistry. (2007). Weinreb amides. Current Protocols in Nucleic Acid Chemistry, 30(1), 12.1.1-12.1.5.

-

OSTI.GOV. (1993). GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution. ETDEWEB. Retrieved from [Link]

- Khan, M. R., et al. (2025). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. Microchemical Journal, 208, 109845.

- Sureshbabu, V. V., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent.

-

Hawach Scientific. (n.d.). Amide HPLC Column, HILIC Amide 4.6*250mm, 5µm. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science Behind Weinreb Amide Synthesis Using N,O-Dimethylhydroxylamine Hydrochloride. Retrieved from [Link]

-

Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

-

Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

-

ResearchGate. (2025). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. Retrieved from [Link]

-

GL Sciences. (n.d.). InertSustain Amide. Retrieved from [Link]

-